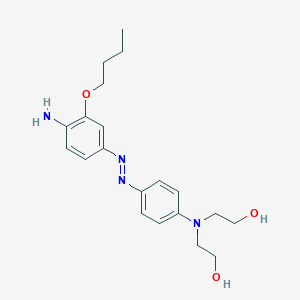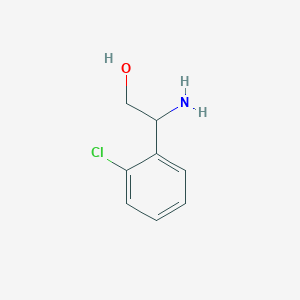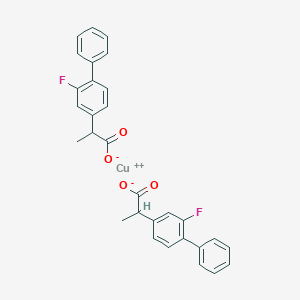
2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, 4-amino-3-n-butoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)aniline in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone-like structures.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are employed.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonic, and halogenated derivatives.
Applications De Recherche Scientifique
2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing for its vibrant and stable color properties.
Mécanisme D'action
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo reversible changes in different chemical environments. The molecular targets and pathways involved include:
pH Sensitivity: The azo group can accept or donate protons, leading to color changes that are useful in pH indicators.
Complex Formation: The hydroxyl and amino groups can form stable complexes with metal ions and other molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Sudan III: An azo dye used for staining lipids in biological samples.
Uniqueness
2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where both solubility and stability are required.
Propriétés
Numéro CAS |
126335-39-5 |
|---|---|
Formule moléculaire |
C20H28N4O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[4-[(4-amino-3-butoxyphenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C20H28N4O3/c1-2-3-14-27-20-15-17(6-9-19(20)21)23-22-16-4-7-18(8-5-16)24(10-12-25)11-13-26/h4-9,15,25-26H,2-3,10-14,21H2,1H3 |
Clé InChI |
CFOWFFPERGTOBX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
Synonymes |
4-((4-AMINO-3-N-BUTOXYPHENYL)AZO)-N,N-BIS(2-HYDROXYETHYL)ANILINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)













